2-Nitro-4-[3-(propan-2-YL)-1,2,4-oxadiazol-5-YL]-N-propylaniline
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Overview
Description
2-Nitro-4-[3-(propan-2-YL)-1,2,4-oxadiazol-5-YL]-N-propylaniline is a complex organic compound that features a nitro group, an oxadiazole ring, and an aniline moiety
Preparation Methods
The synthesis of 2-Nitro-4-[3-(propan-2-YL)-1,2,4-oxadiazol-5-YL]-N-propylaniline typically involves multiple steps. One common route includes the nitration of aniline derivatives followed by the formation of the oxadiazole ring through cyclization reactions. Industrial production methods often optimize these steps to improve yield and reduce costs. For instance, the use of specific catalysts and controlled reaction conditions can enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
2-Nitro-4-[3-(propan-2-YL)-1,2,4-oxadiazol-5-YL]-N-propylaniline undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common reagents used in these reactions include nitric acid for nitration, halogens for substitution, and specific catalysts for cyclization. The major products formed depend on the reaction conditions and the reagents used.
Scientific Research Applications
2-Nitro-4-[3-(propan-2-YL)-1,2,4-oxadiazol-5-YL]-N-propylaniline has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-Nitro-4-[3-(propan-2-YL)-1,2,4-oxadiazol-5-YL]-N-propylaniline involves its interaction with specific molecular targets. The nitro group can undergo reduction, leading to the formation of reactive intermediates that interact with cellular components. The oxadiazole ring contributes to the compound’s stability and ability to interact with biological molecules .
Comparison with Similar Compounds
2-Nitro-4-[3-(propan-2-YL)-1,2,4-oxadiazol-5-YL]-N-propylaniline can be compared with other similar compounds, such as:
2-Nitro-4-[3-(propan-2-YL)-1,2,4-triazol-5-YL]-N-propylaniline: This compound has a triazole ring instead of an oxadiazole ring, which affects its chemical properties and applications.
2-Nitro-4-[3-(propan-2-YL)-1,2,4-thiadiazol-5-YL]-N-propylaniline:
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
2-nitro-4-(3-propan-2-yl-1,2,4-oxadiazol-5-yl)-N-propylaniline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N4O3/c1-4-7-15-11-6-5-10(8-12(11)18(19)20)14-16-13(9(2)3)17-21-14/h5-6,8-9,15H,4,7H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GELCCCFZBSTDPQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC1=C(C=C(C=C1)C2=NC(=NO2)C(C)C)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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